REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2=[N:6][N:7]=C(C)C(=O)[N:4]2[N:3]=1.[CH2:14]([NH:16][CH2:17][CH:18]([OH:20])[CH3:19])[CH3:15]>C1(C)C=CC=CC=1>[ClH:1].[ClH:1].[CH2:14]([N:16]([CH2:17][CH:18]([OH:20])[CH3:19])[C:2]1[N:3]=[N:4][C:5]([NH:6][NH2:7])=[CH:12][CH:13]=1)[CH3:15] |f:3.4.5|
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(=NN=C(C2=O)C)C=C1
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C(C)NCC(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring, to 60° C. for three hours in 60 ml of 15% hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
toluene is removed by evaporation
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a small volume
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
400 mg 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1, 2,4]triazine are collected under a vacuum, which melts at 140°-145° C
|
Type
|
TEMPERATURE
|
Details
|
1.3 grams 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 1 gram 2,4-dinitrophenylhydrazine are heated
|
Type
|
TEMPERATURE
|
Details
|
These are cooled to 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
collected under a vacuum
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
FILTRATION
|
Details
|
The mother liquors, after filtering
|
Type
|
CUSTOM
|
Details
|
are evaporated to a dry condition
|
Type
|
CUSTOM
|
Details
|
each time re-evaporated
|
Type
|
CUSTOM
|
Details
|
A solid product is obtained which
|
Type
|
CUSTOM
|
Details
|
is triturated with 10 ml n.butylic alcohol
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
collected under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C)N(C=1N=NC(=CC1)NN)CC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 288.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |